molecular formula C22H19N5O B11443863 6-Benzyl-3-{[4-(phenylamino)phenyl]amino}-1,2,4-triazin-5-ol

6-Benzyl-3-{[4-(phenylamino)phenyl]amino}-1,2,4-triazin-5-ol

Cat. No.: B11443863
M. Wt: 369.4 g/mol
InChI Key: OIESPTMOUQLQFL-UHFFFAOYSA-N
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Description

6-BENZYL-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BENZYL-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzylamine with a suitable triazine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-BENZYL-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

6-BENZYL-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-BENZYL-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-BENZYL-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
  • 2,4,6-TRISUBSTITUTED-1,3,5-TRIAZINES : These compounds share the triazine core but differ in their substituents, leading to variations in their chemical and biological properties.
  • IMIDAZOLE DERIVATIVES : Although structurally different, imidazole derivatives also exhibit diverse biological activities and are used in similar research applications.

Uniqueness

The uniqueness of 6-BENZYL-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE lies in its specific substituents, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H19N5O

Molecular Weight

369.4 g/mol

IUPAC Name

3-(4-anilinoanilino)-6-benzyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C22H19N5O/c28-21-20(15-16-7-3-1-4-8-16)26-27-22(25-21)24-19-13-11-18(12-14-19)23-17-9-5-2-6-10-17/h1-14,23H,15H2,(H2,24,25,27,28)

InChI Key

OIESPTMOUQLQFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)NC4=CC=CC=C4

Origin of Product

United States

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